molecular formula C17H32O3 B124202 1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate CAS No. 141773-73-1

1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate

Cat. No. B124202
M. Wt: 284.4 g/mol
InChI Key: LSTSBZKIQFOPHA-UHFFFAOYSA-N
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Description

1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate is a chemical compound with the molecular formula C14H28O2 and a molecular weight of 228.37 .


Molecular Structure Analysis

The molecular structure of this compound consists of a propanol backbone with a 3,3-dimethylcyclohexyl ethoxy group attached to the second carbon and a methyl group attached to the second carbon as well . The compound also includes a propanoate group, indicating the presence of an ester functional group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 258.8±8.0 °C and a predicted density of 0.911±0.06 g/cm3 . The pKa is predicted to be 15.14±0.10 .

Scientific Research Applications

Biodegradation Study

Seyfried et al. (2013) investigated the biodegradation of Romandolide® (which includes the 1-Propanol compound ) by activated sludge inocula. They identified key steps of the metabolic pathway responsible for its degradation, revealing ester hydrolysis products and the formation of 3,3-dimethyl cyclohexanone and 3,3-dimethyl cyclohexyl acetate. This study contributes to understanding the environmental impact and degradation pathways of synthetic musks like Romandolide® (Seyfried, Boschung, Miffon, Ohleyer, & Chaintreau, 2013).

Synthesis and Odor Analysis

Kraft and Eichenberger (2004) explored the synthesis of propionates, including the compound , to discover new aliphatic musks. They identified superior musk odorants and conducted a detailed study of their synthesis and olfactory properties. This research is significant in the field of fragrance chemistry and the development of new aromatic compounds (Kraft & Eichenberger, 2004).

Reactivity with Nucleophilic Reagents

Yamato, Ishikawa, and Kobayashi (1980) studied the reactivity of 1-ethoxyisochroman with various nucleophilic reagents, providing insights into the chemical behavior and potential applications of similar compounds in organic synthesis and pharmaceutical research (Yamato, Ishikawa, & Kobayashi, 1980).

Atmospheric Degradation Study

Aranda et al. (2021) conducted a study on the atmospheric degradation of 3-ethoxy-1-propanol, which shares structural similarities with the compound . They examined reactions with Cl, OH, and NO3 radicals, providing insights into the environmental impact and atmospheric behavior of such compounds (Aranda, Salgado, Martín, Villanueva, Martínez, & Cabañas, 2021).

Catalytic Hydrogenation Research

Zheng, Zhu, Li, and Ji (2017) explored the hydrogenation of dimethyl malonate to produce 1,3-propanediol using a Cu/SiO2 catalyst. This study is relevant for understanding catalytic processes involving compounds structurally related to 1-Propanol and its potential industrial applications (Zheng, Zhu, Li, & Ji, 2017).

properties

IUPAC Name

[2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methylpropyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O3/c1-7-15(18)19-12-17(5,6)20-13(2)14-9-8-10-16(3,4)11-14/h13-14H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTSBZKIQFOPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(C)(C)OC(C)C1CCCC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051341
Record name 1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate
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Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate
Source EPA Chemicals under the TSCA
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Product Name

1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate

CAS RN

141773-73-1
Record name Helvetolide
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URL https://commonchemistry.cas.org/detail?cas_rn=141773-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylcyclohexylethoxy isobutylpropanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-(3',3'-dimethyl-1'-cyclohexyl)ethoxy)-2-methyl propyl propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name reaction mass of (1S,1'R)-2-[1-(3',3'-dimethyl-1'-cyclohexyl)ethoxy]-2-methylpropyl propanoate, (1R,1'R)-2-[1-(3',3'-dimethyl-1'-cyclohexyl)ethoxy]-2-methylpropyl propanoate and 2-methyl-2-{[(1R,2R)-2,6,6-trimethylcycloheptyl]oxy}propyl propanoate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ER Maia, DRB Magalhães, DA Lerner… - Adv …, 2014 - downloads.hindawi.com
It is not clear so far how humans can recognize odor. One of the theories regarding structure-odor relationship is vibrational theory, which claims that odors can be recognized by their …
Number of citations: 2 downloads.hindawi.com

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